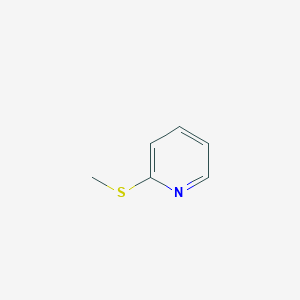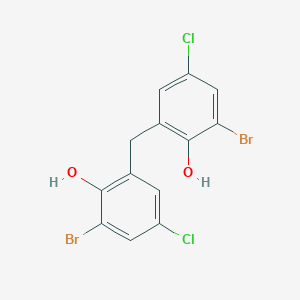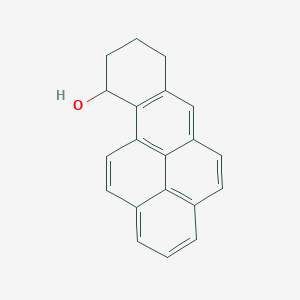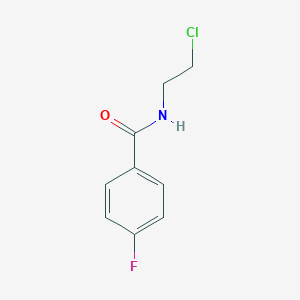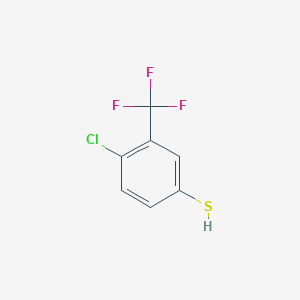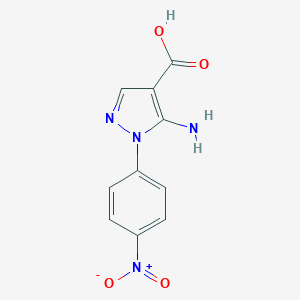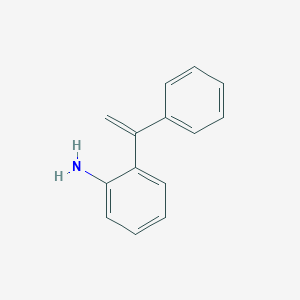
2-(1-Phenylvinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Phenylvinyl)aniline is a chemical compound that is commonly used in scientific research. It is also known as 2-phenylvinylaniline, 2-phenyl-N-phenylethenylaniline, and N-phenyl-2-phenylethenylaniline. This compound has a wide range of applications in the field of organic chemistry, particularly in the synthesis of various organic compounds.
科学的研究の応用
2-(1-Phenylvinyl)aniline has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a model compound in the study of various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions.
作用機序
The mechanism of action of 2-(1-Phenylvinyl)aniline is not well understood. However, it is believed to act as a nucleophile in various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions. It may also act as a radical scavenger, protecting cells from oxidative damage.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(1-Phenylvinyl)aniline are not well studied. However, it is believed to have low toxicity and is not known to have any significant side effects. It may have antioxidant properties, protecting cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 2-(1-Phenylvinyl)aniline is its versatility as a starting material for the synthesis of various organic compounds. It is also relatively inexpensive and easy to synthesize. However, its low solubility in water can make it difficult to work with in aqueous environments. It is also sensitive to air and light, which can cause it to degrade over time.
将来の方向性
There are many potential future directions for the study of 2-(1-Phenylvinyl)aniline. One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Another area of interest is the study of its antioxidant properties and potential use in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, its potential use as a model compound in the study of various organic reactions could lead to the development of new and more efficient synthetic methods for the production of organic compounds.
合成法
The synthesis of 2-(1-Phenylvinyl)aniline involves the reaction between aniline and styrene. This reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The reaction proceeds via electrophilic aromatic substitution, where the styrene acts as an electrophile and the aniline acts as a nucleophile. The product of this reaction is 2-(1-Phenylvinyl)aniline, which can be purified by recrystallization.
特性
CAS番号 |
64097-92-3 |
|---|---|
製品名 |
2-(1-Phenylvinyl)aniline |
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC名 |
2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H13N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1,15H2 |
InChIキー |
BYTLHHFRLLQLDH-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
その他のCAS番号 |
64097-92-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



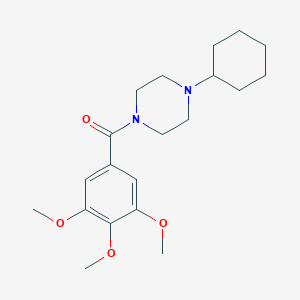
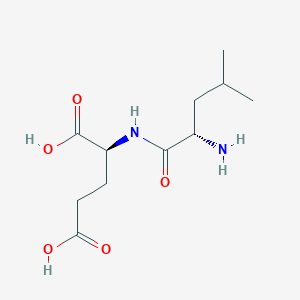
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
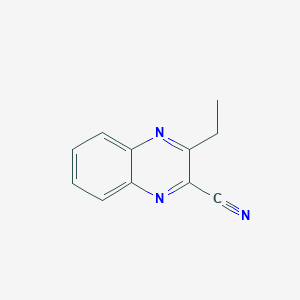
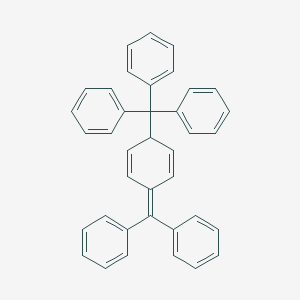
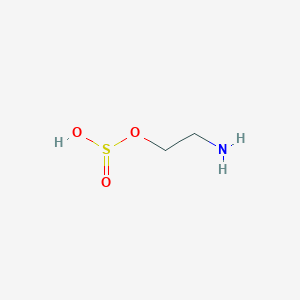
![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
